2-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-3-methylquinazolin-4-one
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Description
The molecule “2-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-3-methylquinazolin-4-one” is a complex organic compound. It contains a thieno[3,2-c]pyridine moiety, which is a bicyclic system with a sulfur atom in one of the rings . This moiety is often found in pharmaceutical compounds due to its interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thieno[3,2-c]pyridine and azetidine rings, along with a quinazolin-4-one moiety. These structural features could potentially influence the compound’s physical and chemical properties, as well as its biological activity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The thieno[3,2-c]pyridine moiety could potentially undergo various reactions, such as electrophilic substitution or addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thieno[3,2-c]pyridine moiety could potentially influence its electronic properties, while the azetidine ring could influence its steric properties .Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-3-methylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c1-21-18(24)15-4-2-3-5-16(15)20-19(21)23-11-14(12-23)22-8-6-17-13(10-22)7-9-25-17/h2-5,7,9,14H,6,8,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCPQCCTPYQZFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N=C1N3CC(C3)N4CCC5=C(C4)C=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-2-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)-3,4-dihydroquinazolin-4-one |
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